molecular formula C18H23N3O2 B12169419 N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12169419
M. Wt: 313.4 g/mol
InChI Key: YAGMVAGIMBIIJF-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a seven-membered cyclohepta[c]pyrazole core.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H23N3O2/c1-23-16-10-6-5-7-13(16)11-12-19-18(22)17-14-8-3-2-4-9-15(14)20-21-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

YAGMVAGIMBIIJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyphenyl)ethylamine with a suitable cycloheptanone derivative under acidic or basic conditions to form the hexahydrocyclohepta[c]pyrazole ring. The carboxamide group can then be introduced through the reaction with a carboxylic acid derivative or an isocyanate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Weight Key Properties/Applications References
Target Compound : N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 2-(2-Methoxyphenyl)ethyl ~313.4 (estimated) Hypothesized improved solubility (methoxy) and receptor binding flexibility (ethyl linker).
18F-FCWAY Cyclohexane trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-N-(2-pyridyl) 425.47 PET imaging of 5-HT1A receptors; defluorination issue mitigated by miconazole .
N-(4-tert-Butylphenyl)-2-phenyl-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 4-tert-Butylphenyl Not reported Increased lipophilicity (tert-butyl) may enhance blood-brain barrier penetration.
N-[(2-Methoxyphenyl)methyl]-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole (2-Methoxyphenyl)methyl 299.37 Shorter methyl linker may reduce conformational flexibility compared to ethyl analogs.
N-(1-Methyl-1H-indol-4-yl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 1-Methylindol-4-yl 308.38 Indole substituent may target aromatic receptor sites (e.g., serotonin receptors).
N-(3,5-Dimethyl-isopropylpyrazol)-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 3,5-Dimethyl-isopropylpyrazole 315.41 Aliphatic substituent could reduce metabolic degradation compared to aryl groups.

Key Insights from Structural Comparisons:

Core Flexibility vs. However, this may also increase metabolic susceptibility due to extended conjugation.

Substituent Effects: Methoxy Groups: The 2-methoxyphenyl group in the target compound and its benzyl analog () improves water solubility compared to non-polar groups (e.g., tert-butyl in ) but may undergo O-demethylation in vivo .

Metabolic Considerations :

  • Unlike 18F-FCWAY, the target compound lacks fluorine, avoiding defluorination-related artifacts in imaging . However, the methoxy group could still be a site for cytochrome P450-mediated metabolism, necessitating co-administration with inhibitors like miconazole for stability .

Receptor Targeting :

  • Indole-substituted analogs () may exhibit stronger affinity for serotonin receptors due to aromatic stacking interactions, whereas the target compound’s methoxyphenylethyl group could favor dopaminergic or adrenergic receptors .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydrocyclohepta core fused with a pyrazole moiety. Its molecular formula is C17H22N2OC_{17}H_{22}N_2O with a molecular weight of approximately 286.37 g/mol. The presence of the methoxyphenyl group is significant for its biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities including:

  • Anti-inflammatory : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Studies show that these compounds can significantly reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro and in vivo models .
  • Anticancer : Pyrazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies indicate that certain pyrazole compounds can induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS) .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective activities by modulating pathways associated with neurodegenerative diseases. This includes the inhibition of monoamine oxidase enzymes which are linked to neurodegeneration .

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • COX Inhibition : Compounds similar to this have been shown to interact with the active site of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to reduced prostaglandin synthesis .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by increasing ROS levels and activating caspases .
  • Receptor Modulation : Potential interactions with various receptors such as estrogen receptors could also contribute to its biological activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : A study conducted by Alegaon et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The most potent compounds showed up to 85% inhibition of TNF-α at specific concentrations .
  • Anticancer Activity : Research by Burguete et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against human tumor cell lines with IC50 values in the nanomolar range. These compounds induced apoptosis through ROS generation and were effective in both melanoma and breast cancer models .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on pyrazole derivatives:

Activity TypeCompound ExampleEffectiveness (%)Reference
Anti-inflammatoryPyrazole Derivative A85% TNF-α Inhibition
AnticancerPyrazole Derivative BIC50 < 100 nM
NeuroprotectivePyrazole Derivative CMAO-B Inhibition

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